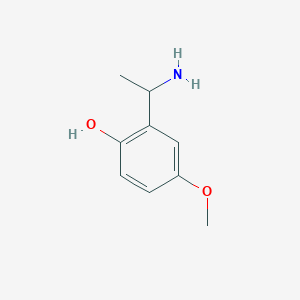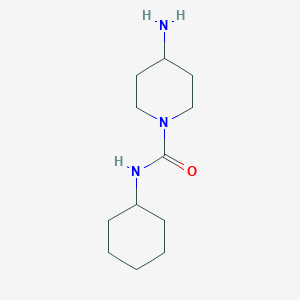
4-amino-N-cyclohexylpiperidine-1-carboxamide
Overview
Description
4-amino-N-cyclohexylpiperidine-1-carboxamide is a chemical compound with the molecular formula C12H23N3O . It has a molecular weight of 225.33 g/mol . The compound is also known by other synonyms such as 4-amino-N-cyclohexyl-1-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for 4-amino-N-cyclohexylpiperidine-1-carboxamide is 1S/C12H23N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11 . This code provides a standard way to encode the compound’s molecular structure. The compound’s canonical SMILES representation is C1CCC(CC1)NC(=O)N2CCC(CC2)N .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 58.4 Ų and a XLogP3-AA value of 1 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s complexity, as computed by PubChem, is 230 .Scientific Research Applications
1. Conformational Studies
4-Amino-3,5-cyclopiperidine compounds, including structures similar to 4-amino-N-cyclohexylpiperidine-1-carboxamide, have been a subject of synthetic and conformational studies. These studies have revealed the preference of cyclopiperidine boat conformation in solution, an insight crucial for understanding molecular dynamics and interactions in various chemical and biological processes (Vilsmaier et al., 1995).
2. DNA Interaction Studies
Research on DNA interactions is pivotal, and 4-amino-N-cyclohexylpiperidine-1-carboxamide related compounds play a role in this field. Studies have examined the effects of these compounds on DNA tertiary structures, elucidating their impact on duplex DNA, quadruplex DNA, and four‐way junction DNA binding. Such insights are instrumental in developing antitumour agents and understanding their mechanisms of action (Howell et al., 2012).
3. Anticonvulsant Properties
Investigations into the crystal structures of anticonvulsant enaminones, closely related to 4-amino-N-cyclohexylpiperidine-1-carboxamide, reveal intricate molecular details. These studies provide insights into how such compounds interact at the molecular level, contributing to their pharmacological properties and paving the way for the development of new anticonvulsant medications (Kubicki et al., 2000).
4. Free Radical Research
The use of 4-amino-N-cyclohexylpiperidine-1-carboxamide related compounds in palladium-catalyzed aminocarbonylation showcases their role in free radical research. This area is essential for advancing our understanding of chemical reactions involving radicals, which has implications across various scientific fields, from organic synthesis to materials science (Gergely et al., 2017).
5. Synthesis of Antibiotic and Antibacterial Drugs
The synthesis of new antibiotic and antibacterial drugs is another crucial application. Compounds structurally related to 4-amino-N-cyclohexylpiperidine-1-carboxamide have been used to develop novel drugs with potential antibiotic and antibacterial properties, highlighting their significance in addressing global health challenges (Ahmed, 2007).
Safety and Hazards
properties
IUPAC Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c13-10-6-8-15(9-7-10)12(16)14-11-4-2-1-3-5-11/h10-11H,1-9,13H2,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQUKAHIZQDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCC(CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-cyclohexylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



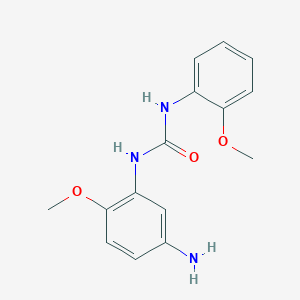



![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)
![[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B3306362.png)
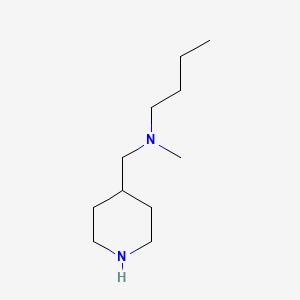

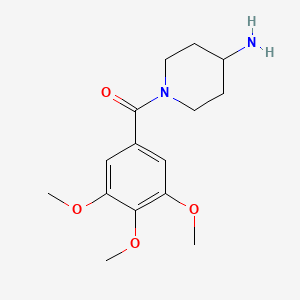

![N-[3-(aminomethyl)phenyl]-3-fluorobenzamide](/img/structure/B3306397.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid](/img/structure/B3306400.png)
![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)
